BenchChemオンラインストアへようこそ!

3-Methyladenosine

Analytical Chemistry Nucleoside Identification Epitranscriptomics

3-Methyladenosine (CAS 72055-62-0) is a synthetic methylated adenosine nucleoside specifically designed as an analytical reference standard for LC-MS/MS-based epitranscriptomics. It contains the ribose sugar moiety and targets N3-methyladenine modifications in RNA, distinct from the free base 3-methyladenine (CAS 5142-23-4, a PI3K inhibitor). Verify your application requires the nucleoside standard (MW 281.27) for accurate MRM transition optimization and multiplexed nucleoside profiling. Request quote for high-purity material.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 72055-62-0
Cat. No. B1216616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyladenosine
CAS72055-62-0
Synonyms3-methyladenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCN1C=NC(=N)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1
InChIKeyRIFDKYBNWNPCQK-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyladenosine (CAS 72055-62-0) Sourcing Guide: A Methylated Adenosine Nucleoside for Epitranscriptomic and Autophagy Research


3-Methyladenosine (3-MA nucleoside; CAS 72055-62-0) is a chemically synthesized methylated adenosine derivative with molecular formula C₁₁H₁₅N₅O₄ and molecular weight 281.27 g/mol [1]. It contains a methyl group at the N3 position of the adenine base, distinguishing it from other methylated adenosines such as N⁶-methyladenosine (m⁶A) and 1-methyladenosine (m¹A) [2]. As a modified nucleoside, 3-methyladenosine is primarily utilized as an analytical reference standard for detecting and quantifying RNA base modifications in epitranscriptomics research via LC-MS/MS workflows [3]. It is structurally related to but distinct from 3-methyladenine (3-MA; CAS 5142-23-4), the free base form that acts as a widely used PI3K inhibitor and autophagy modulator [2]. For procurement purposes, researchers must verify whether the nucleoside form (72055-62-0) or the free base (5142-23-4) is required for their specific experimental application, as these compounds possess different molecular targets, solubility profiles, and intended uses.

Why 3-Methyladenosine Cannot Be Replaced by 3-Methyladenine (3-MA Free Base) or Other Methylated Adenosines


Generic substitution among methylated adenosine analogs is precluded by fundamental differences in molecular structure, analytical behavior, and biological function. 3-Methyladenosine (nucleoside) and 3-methyladenine (free base) differ in both molecular weight (281.27 vs. 149.15 g/mol) and the presence or absence of the ribose sugar moiety, resulting in distinct chromatographic retention times, mass spectrometry fragmentation patterns, and biological processing . In analytical LC-MS/MS workflows for RNA modification detection, 3-methyladenosine serves as a calibration standard and internal reference for quantifying methylation at the N3 position of adenine, while 3-methyladenine cannot substitute due to different ionization efficiency and matrix effects [1]. Conversely, in cellular autophagy inhibition assays, 3-methyladenine (3-MA) acts as a PI3K inhibitor with IC₅₀ values of 25 μM for Vps34 and 60 μM for PI3Kγ in HeLa cells , whereas the nucleoside 3-methyladenosine lacks the free base moiety required for PI3K active site engagement and does not exhibit comparable autophagy inhibition. Compared to other methylated adenosines such as N⁶-methyladenosine (m⁶A) or 1-methyladenosine (m¹A), 3-methyladenosine displays unique chromatographic separation characteristics under reversed-phase HPLC conditions and distinct MS/MS transitions, enabling unambiguous identification in multiplexed nucleoside analysis [1]. These analytical differences are essential for accurate epitranscriptomic quantification, as co-elution or cross-detection with other methylated adenosines would compromise data integrity.

Quantitative Comparative Evidence: 3-Methyladenosine (CAS 72055-62-0) Differentiation from 3-Methyladenine and Related Methylated Adenosine Analogs


Structural Differentiation: 3-Methyladenosine (Nucleoside) vs. 3-Methyladenine (Free Base) Molecular Weight and Composition

3-Methyladenosine (CAS 72055-62-0) is the nucleoside form containing a ribose sugar moiety, while 3-methyladenine (CAS 5142-23-4) is the free base lacking the ribose. This structural difference results in a molecular weight of 281.27 g/mol for 3-methyladenosine versus 149.15 g/mol for 3-methyladenine, a difference of 132.12 g/mol corresponding to the ribose moiety [1]. This distinction is critical for analytical method development and compound identification in mass spectrometry-based workflows.

Analytical Chemistry Nucleoside Identification Epitranscriptomics

Analytical Differentiation: 3-Methyladenosine Separation from m¹A and m⁶A in Multiplexed LC-MS/MS Nucleoside Analysis

In validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for modified nucleoside analysis, 3-methyladenosine can be distinguished from other methylated adenosines (1-methyladenosine, N⁶-methyladenosine) through distinct chromatographic retention times and unique multiple reaction monitoring (MRM) transitions [1]. The limit of detection (LOD) for modified nucleosides including 3-methyladenosine in biological samples ranges from 0.05 nmol/L to 1.25 μmol/L depending on the specific nucleoside and matrix [2], with typical method LOD for nucleosides at signal-to-noise ratio of 3 being 0.1-0.2 nmol/mL [3].

LC-MS/MS RNA Modification Analytical Validation

Functional Differentiation: PI3K Inhibitory Activity of 3-Methyladenine vs. Lack of Activity in 3-Methyladenosine

3-Methyladenine (3-MA free base; CAS 5142-23-4) exhibits PI3K inhibitory activity with IC₅₀ values of 25 μM for Vps34 (class III PI3K) and 60 μM for PI3Kγ (class I PI3K) in HeLa cells, and an IC₅₀ of 4.5 mM in cell-free enzymatic assays for class III PI3K . In contrast, 3-methyladenosine (CAS 72055-62-0), which contains a ribose sugar moiety, does not exhibit comparable PI3K inhibitory activity and is not utilized as an autophagy inhibitor in cellular assays [1].

Autophagy PI3K Inhibition Enzyme Assay

Comparative Autophagy Inhibition: 3-Methyladenine vs. Cpd18 Autophagy Inhibitor IV Potency

While 3-methyladenosine lacks autophagy inhibitory activity, the structurally related free base 3-methyladenine (3-MA) has been benchmarked against next-generation autophagy inhibitors. 3-MA exhibits an IC₅₀ of 6 mM for starvation-induced autophagy inhibition, whereas Autophagy Inhibitor IV (Cpd18) demonstrates significantly greater potency with an IC₅₀ of 0.67 mM under identical assay conditions—a 9-fold improvement in inhibitory potency . Additionally, Cpd18 displays 5× greater aqueous solubility and 30× greater DMSO solubility compared to 3-MA , though this comparison pertains to the free base 3-MA, not the nucleoside 3-methyladenosine.

Autophagy PI3K Inhibitor Potency

Differential Temporal PI3K Class Selectivity: 3-Methyladenine vs. Wortmannin in Autophagy Modulation

In a systematic head-to-head study comparing PI3K inhibitors for autophagy modulation, 3-methyladenine (3-MA) and wortmannin were examined under both nutrient-rich and starvation conditions [1]. 3-MA exhibits differential temporal effects on class I and class III PI3K: it blocks class I PI3K persistently while its suppressive effect on class III PI3K is transient [1]. Consequently, 3-MA promotes autophagy flux under nutrient-rich conditions with prolonged treatment (up to 9 hours) while still suppressing starvation-induced autophagy [1]. In contrast, wortmannin, with an IC₅₀ of approximately 30 nM, is a more potent but less selective PI3K inhibitor [1][2]. LY294002, another comparator, exhibits IC₅₀ values of 0.5 μM, 0.57 μM, and 0.97 μM for PI3Kα, δ, and β respectively , making it significantly more potent than 3-MA (IC₅₀ = 25-60 μM) but with different selectivity profiles.

PI3K Autophagy Inhibitor Selectivity

Detection Sensitivity Comparison: 3-Methyladenosine in LC-MS/MS vs. Electrochemical Biosensor Detection of Other Methylated Adenosines

LC-MS/MS methods for detecting 3-methyladenosine and other modified nucleosides achieve limits of detection (LOD) in the femtomole range [1][2]. In contrast, emerging biosensor technologies for other methylated adenosines demonstrate different sensitivity profiles: an electrochemical biosensor for m⁶A detection achieves a detection limit of 0.69 nM with a linear range of 10 to 10⁴ nM [3], while a fluorescent aptasensor for m¹A detection in urine samples achieves a detection limit of 1.9 μM [4]. These biosensor methods provide alternative detection modalities with varying selectivity, as the m¹A aptasensor demonstrates high tolerance to adenosine, cytidine, guanosine, thymidine, uridine, and N⁶-methyladenosine (m⁶A) [4].

Analytical Chemistry Biosensor RNA Modification Detection

Defined Application Scenarios for 3-Methyladenosine (CAS 72055-62-0) Based on Quantitative Evidence


Analytical Reference Standard for LC-MS/MS Quantification of N3-Methyladenine RNA Modifications

3-Methyladenosine (CAS 72055-62-0) serves as a calibration standard and internal reference for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods quantifying N3-methyladenine modifications in RNA. With a molecular weight of 281.27 g/mol and distinct chromatographic retention time relative to m¹A and m⁶A [1], 3-methyladenosine enables accurate multiple reaction monitoring (MRM) transition optimization. Method validation studies indicate that LC-MS/MS detection limits for modified nucleosides range from 0.05 nmol/L to 1.25 μmol/L depending on the specific nucleoside and biological matrix [2]. This application is essential for epitranscriptomics research investigating RNA modification dynamics in cancer, neurological disorders, and developmental biology.

Differentiation from 3-Methyladenine in Autophagy Research Procurement

Researchers must carefully differentiate between 3-methyladenosine (nucleoside, CAS 72055-62-0) and 3-methyladenine (free base, CAS 5142-23-4) for autophagy studies. 3-Methyladenine acts as a PI3K inhibitor with IC₅₀ values of 25 μM (Vps34) and 60 μM (PI3Kγ) in HeLa cells, and IC₅₀ = 4.5 mM in cell-free enzymatic assays [1][2]. 3-Methyladenosine, containing the ribose sugar moiety, lacks PI3K inhibitory activity . For autophagy inhibition experiments requiring the classical 3-MA reference inhibitor, researchers must procure CAS 5142-23-4 rather than CAS 72055-62-0. For those requiring higher potency autophagy inhibitors, Cpd18 (IC₅₀ = 0.67 mM, 9-fold more potent than 3-MA) or wortmannin (IC₅₀ ≈ 30 nM) may serve as alternatives [3].

Investigating Temporal Autophagy Modulation via Differential PI3K Class Selectivity

For researchers investigating time-dependent autophagy regulation, 3-methyladenine (3-MA) offers a unique experimental tool due to its differential temporal effects on class I versus class III PI3K [1]. Unlike wortmannin (IC₅₀ ≈ 30 nM) or LY294002 (IC₅₀ = 0.5-0.97 μM) which inhibit PI3K more potently but without temporal selectivity [2], 3-MA persistently blocks class I PI3K while only transiently suppressing class III PI3K [1]. Under nutrient-rich conditions with prolonged treatment (up to 9 hours), this temporal selectivity results in promotion of autophagy flux rather than inhibition—a phenomenon not observed with wortmannin [1]. This application requires procurement of 3-methyladenine (CAS 5142-23-4), not the nucleoside 3-methyladenosine.

Multiplexed RNA Modification Profiling in Epitranscriptomics

3-Methyladenosine is utilized in multiplexed LC-MS/MS workflows for comprehensive RNA modification profiling, enabling simultaneous detection and quantification of multiple methylated nucleosides including m¹A, m⁶A, and 3-methyladenosine [1]. The distinct retention time and MS/MS fragmentation pattern of 3-methyladenosine allow it to be resolved from structurally similar methylated adenosines [1]. This application is critical for studies investigating the interplay between different RNA modification types, such as the cross-talk between N3-methyladenine, N¹-methyladenine, and N⁶-methyladenosine modifications in regulating RNA structure, stability, and translation efficiency. Detection sensitivity in these multiplexed assays reaches femtomole levels with optimized LC-MS/MS parameters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.